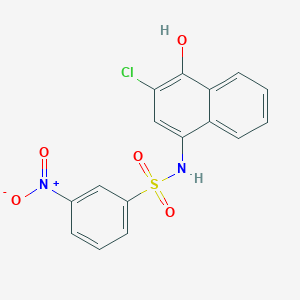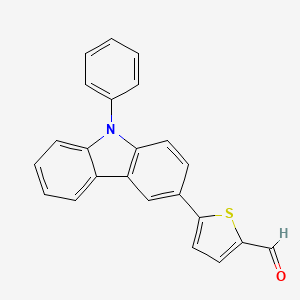
5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C23H15NOS and a molecular weight of 353.44 g/mol . This compound is known for its unique structure, which combines a carbazole moiety with a thiophene ring and an aldehyde functional group. It is primarily used in optoelectronic materials research due to its interesting photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde typically involves the reaction of 9-phenyl-9H-carbazole with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carboxylic acid
Reduction: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-methanol
Substitution: 5-(9-Phenyl-9H-carbazol-3-yl)-3-bromothiophene-2-carbaldehyde
Scientific Research Applications
Chemistry: In chemistry, 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: In the industry, this compound is primarily used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to emit light and conduct electricity makes it a valuable component in these technologies .
Mechanism of Action
The mechanism of action of 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde in optoelectronic applications involves its ability to absorb and emit light. The carbazole moiety is known for its electron-donating properties, while the thiophene ring can act as an electron acceptor. This combination allows for efficient charge transfer and light emission, making it suitable for use in OLEDs and other optoelectronic devices .
Comparison with Similar Compounds
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- 9-Phenyl-9H-carbazole-3-carbaldehyde
- 5-(9-Ethyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde stands out due to its unique combination of a carbazole moiety with a thiophene ring and an aldehyde functional group. This structure provides it with distinct photophysical properties, making it particularly valuable in optoelectronic applications .
Properties
Molecular Formula |
C23H15NOS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-(9-phenylcarbazol-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C23H15NOS/c25-15-18-11-13-23(26-18)16-10-12-22-20(14-16)19-8-4-5-9-21(19)24(22)17-6-2-1-3-7-17/h1-15H |
InChI Key |
KQTPWHCAHGNCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(S4)C=O)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)

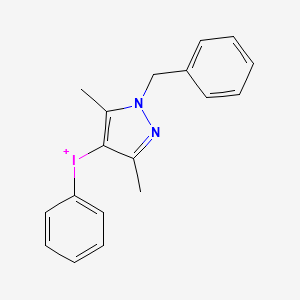

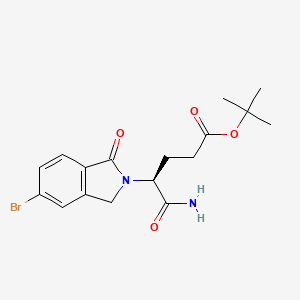

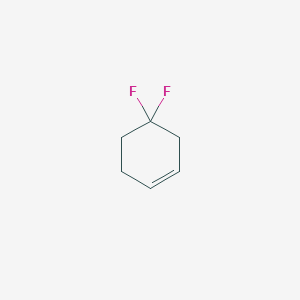
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
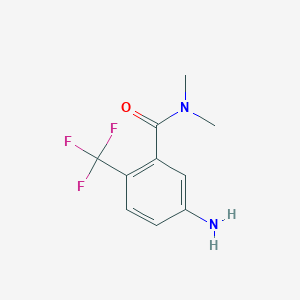
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)
